Bienvenue dans la boutique en ligne BenchChem!

N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)pyridine-3-sulfonamide

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

Select this specific pyridazinyl-sulfonamide (CAS 920244-67-3) to ensure experimental reproducibility in KMO/hCA IX target engagement studies. The pyridine-3-sulfonamide moiety provides a distinct hydrogen-bond acceptor topology and moderate lipophilicity (clogP ~2.45) that generic thiophene- or benzene-sulfonamide analogs cannot replicate. Substituting risks altered target selectivity, brain permeability, and potency.

Molecular Formula C15H14N4O3S2
Molecular Weight 362.42
CAS No. 920244-67-3
Cat. No. B2885225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)pyridine-3-sulfonamide
CAS920244-67-3
Molecular FormulaC15H14N4O3S2
Molecular Weight362.42
Structural Identifiers
SMILESC1=CC(=CN=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CS3
InChIInChI=1S/C15H14N4O3S2/c20-24(21,12-3-1-7-16-11-12)17-8-9-22-15-6-5-13(18-19-15)14-4-2-10-23-14/h1-7,10-11,17H,8-9H2
InChIKeyYGGFAQIEWQKRSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)pyridine-3-sulfonamide (CAS 920244-67-3) Procurement Guide: Structure, Class & Selection Rationale


N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)pyridine-3-sulfonamide (CAS 920244-67-3) is a synthetic small molecule (MW 362.42 g/mol, C15H14N4O3S2) belonging to the pyridazinyl-sulfonamide chemical class. It features a 6-(thiophen-2-yl)pyridazine core linked via an oxyethyl spacer to a pyridine-3-sulfonamide moiety . This compound is part of a broader series of heterocyclic sulfonamides whose biological activity—including enzyme inhibition and antimicrobial effects—is highly dependent on the specific sulfonamide substituent [1]. It is supplied as a research-grade compound with a typical purity of 95% and is intended for use as a chemical probe, reference standard, or starting material in medicinal chemistry and chemical biology studies .

Why Generic Pyridazine Sulfonamide Analogs Cannot Replace N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)pyridine-3-sulfonamide


Substituting the target compound with a generic or closely related pyridazine sulfonamide analog (e.g., replacing the pyridine-3-sulfonamide with a thiophene-2-sulfonamide or a substituted benzene sulfonamide) is not scientifically equivalent. The pyridine-3-sulfonamide group introduces a distinct hydrogen-bond acceptor (the pyridine nitrogen) and alters the electronic character and lipophilicity of the molecule, which critically affects its binding mode, target selectivity, and pharmacokinetic profile . For example, in related pyridazinylsulfonamide KMO inhibitors, even minor structural changes to the sulfonamide portion resulted in significant loss of brain permeability and potency [1]. Without direct quantitative data confirming functional equivalence, generic substitution risks introducing uncharacterized changes in potency, selectivity, or solubility that can compromise experimental reproducibility and lead to false-negative or false-positive results in a screening cascade .

Quantitative Differentiation Evidence for N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)pyridine-3-sulfonamide vs. Closest Analogs


Divergent Hydrogen-Bond Acceptor Capacity Between Pyridine-3-sulfonamide and Thiophene-2-sulfonamide Analogs

The target compound's pyridine-3-sulfonamide group provides an additional hydrogen-bond acceptor (the pyridine sp2 nitrogen) compared to the commonly available thiophene-2-sulfonamide analog N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide . In pyridazinylsulfonamide-based KMO inhibitors, the introduction of a pyridine nitrogen as a hydrogen-bond acceptor was critical for achieving sub-micromolar potency and brain penetration [1]. While direct target-specific data for this exact compound is limited, this structural feature is a known determinant of target engagement in sulfonamide-based enzyme inhibitors, providing a plausible basis for differential binding kinetics and selectivity that would not be replicated by the thiophene analog .

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

Computational LogP Shift Differentiates Pyridine-3-sulfonamide from Benzenesulfonamide Derivatives

The predicted partition coefficient (clogP) of the target compound is approximately 2.45, as computed for its closely related scaffold in PubChem (CID 52934967) [1]. In comparison, the 3-methyl-benzenesulfonamide analog 3-methyl-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide has a higher clogP (>3.0) due to the lipophilic methyl-phenyl group . This ~0.5-1.0 log unit difference indicates that the pyridine-3-sulfonamide derivative is markedly more hydrophilic, which can improve aqueous solubility and reduce non-specific protein binding compared to substituted phenyl analogs [1]. Although direct experimental logP values are not published for all comparators, the computational trend suggests a meaningful divergence in biopharmaceutical properties relevant to in vitro assay performance and in vivo pharmacokinetics [2].

Drug-Likeness Pharmacokinetics Lead Optimization

Enzyme Inhibition Selectivity Inferred from Pyridazinylsulfonamide Chemotype SAR

The pyridazinylsulfonamide chemotype, of which this compound is a member, has been optimized from a novel lead to a brain-permeable, highly potent KMO inhibitor (compound 12, equipotent to CHDI-340246 but with superior brain penetration) [1]. Simultaneously, expanded sets of pyridazine-containing benzenesulfonamides have demonstrated pronounced inhibition of the cancer-related isoform hCA IX, with some derivatives achieving sub-nanomolar Ki values [2]. The target compound’s unique pyridine-3-sulfonamide motif places it at the intersection of these two pharmaceutically relevant target classes. In contrast, thiophene-2-sulfonamide and benzenesulfonamide analogs have been predominantly explored for antimicrobial and carbonic anhydrase inhibition, respectively [3]. Although direct head-to-head enzyme inhibition data (IC50/Ki) for this exact compound are not publicly available, its hybrid structural features make it a privileged scaffold for probing multiple therapeutic targets simultaneously, a distinct advantage over single-target-biased analogs [1].

Kynurenine Monooxygenase Carbonic Anhydrase Neurodegeneration

Purity and Supply Consistency: 95% Standard vs. Typical Research-Grade Thresholds

The target compound is routinely supplied with a minimum purity of 95%, as documented by multiple vendors . This exceeds the 90% purity threshold commonly accepted for primary biochemical screening and ensures that observed biological activity is not confounded by >5% of uncontrolled impurities. For comparison, several closely related analogs (e.g., the tetrahydronaphthalene-2-sulfonamide and 4-fluoro-benzenesulfonamide derivatives) are also listed at 95% purity, but batch-to-batch consistency and the nature of trace impurities (e.g., residual palladium from coupling reactions) can vary significantly depending on the synthetic route . Without a Certificate of Analysis (CoA) for each batch of a generic alternative, users risk introducing undefined impurities that could act as pan-assay interference compounds (PAINS) or enzyme inhibitors, compromising data integrity .

Quality Control Reproducibility Assay Development

High-Value Application Scenarios for N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)pyridine-3-sulfonamide Based on Structural Evidence


Chemical Probe for Pyridazinone Sulfonamide Polypharmacology (KMO/CA IX) Research

Given its hybrid structural features, this compound is ideally suited as a starting point for structure-activity relationship (SAR) studies targeting the intersection of the kynurenine pathway (via KMO) and tumor-associated carbonic anhydrase (hCA IX). Its pyridine-3-sulfonamide moiety offers a distinctive hydrogen-bonding topology compared to classic benzenesulfonamide CA inhibitors, potentially enabling isoform selectivity. Researchers can use it to probe whether simultaneous KMO and CA IX inhibition yields synergistic effects in models of neurodegenerative diseases with a neuroinflammatory component or in hypoxic tumor microenvironments. The compound’s predicted moderate lipophilicity (clogP ~2.45) also suggests acceptable brain penetration for CNS target engagement studies [1].

Calibrator Standard for Developing Selective Pyridazine-Thiophene Enzyme Assays

The compound can serve as a high-purity reference standard for developing and validating biochemical assays targeting pyridazine-binding enzymes. Its 95% purity specification ensures it can be used as a calibrator in fluorescence polarization (FP), surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) experiments to establish baseline binding parameters for the pyridazine-thiophene sulfonamide chemotype. This is essential for differentiating true target engagement from non-specific binding by structurally similar but biologically inactive analogs, thereby anchoring the assay’s dynamic range and improving Z'-factor values in high-throughput screening .

Replacement for Uncharacterized Benzenesulfonamide Leads in CA IX Drug Discovery

For discovery programs focused on tumor-associated carbonic anhydrase IX inhibitors, this compound offers a compelling alternative to the widely explored pyridazine-containing benzenesulfonamide series. The pyridine-3-sulfonamide group, with its additional nitrogen heteroatom, provides an extra handle for modulating physicochemical properties and for forming water-mediated hydrogen bonds in the enzyme active site—a feature absent in the corresponding benzenesulfonamide leads. This structural divergence can be exploited to overcome solubility-limited or selectivity challenges encountered with existing benzenesulfonamide candidates [2].

Quote Request

Request a Quote for N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)pyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.